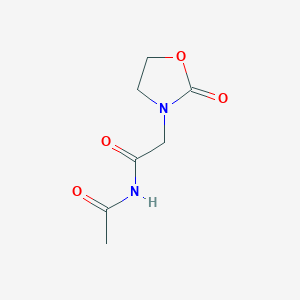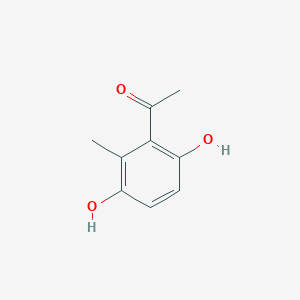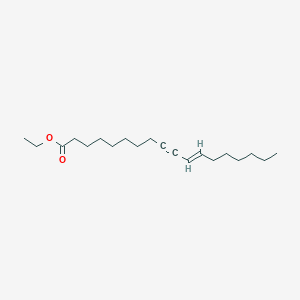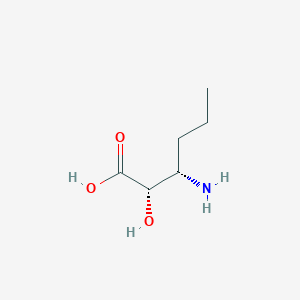![molecular formula C9H17NO5 B071190 Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- CAS No. 174282-97-4](/img/structure/B71190.png)
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-, also known as Boc-L-tyrosine, is a chemical compound that is widely used in scientific research. It is an amino acid derivative that is commonly used as a building block for the synthesis of peptides and proteins. Boc-L-tyrosine is a chiral compound that exists in two enantiomeric forms, (2R,3S)- and (2S,3R)-.
Mecanismo De Acción
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne acts as a substrate for enzymes such as tyrosine kinases and tyrosine phosphatases. It can also act as a competitive inhibitor of these enzymes. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can also be incorporated into peptides and proteins, altering their structure and function.
Efectos Bioquímicos Y Fisiológicos
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne has been shown to have several biochemical and physiological effects. It can act as an antioxidant, protecting cells from oxidative stress. It can also modulate the activity of neurotransmitters such as dopamine and norepinephrine. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is a widely used building block for the synthesis of peptides and proteins. It is relatively easy to synthesize and is commercially available. However, it can be expensive and may not be suitable for all experiments. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can also be difficult to incorporate into peptides and proteins, and its effects on the structure and function of these molecules can be unpredictable.
Direcciones Futuras
There are several future directions for the study of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne. One area of research is the development of new methods for the synthesis of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne and its derivatives. Another area of research is the study of the effects of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne on the structure and function of peptides and proteins. Finally, the development of new drugs and therapies based on Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is an area of active research.
Métodos De Síntesis
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tyrosine with Boc-anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosine hydroxylase and tyrosine phenol-lyase to catalyze the synthesis of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is also used as a substrate for the study of enzymes such as tyrosine kinases and tyrosine phosphatases. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is also used in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
174282-97-4 |
|---|---|
Nombre del producto |
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- |
Fórmula molecular |
C9H17NO5 |
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 |
Clave InChI |
ZIMQJAVPQRKBTD-NTSWFWBYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Sinónimos |
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)



![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)





